
2,2,2-Trifluoroethyl acetate
Overview
Description
2,2,2-Trifluoroethyl acetate (CAS 406-95-1) is a fluorinated ester with the molecular formula C₄H₅F₃O₂ and a molecular weight of 142.08 g/mol. It is characterized by its high density (1.258 g/cm³) and relatively low boiling point (78°C), making it a volatile solvent with unique physicochemical properties . The compound is synthesized via transesterification or direct esterification of 2,2,2-trifluoroethanol with acetic acid derivatives, often achieving high yields (e.g., 99% for palmitate derivatives) .
Its trifluoroethyl group imparts exceptional electron-withdrawing effects, enhancing stability and reactivity in organic transformations. Industrially, it is employed as a solvent in high-voltage lithium-ion battery electrolytes due to its compatibility with lithium salts and ability to stabilize solid-electrolyte interphases (SEI) . Additionally, it serves as a substrate in enzymatic resolutions and pharmaceutical intermediates .
Preparation Methods
Esterification Using Anhydrous HCFC-133a and Potassium Acetate
One of the most widely studied methods for synthesizing 2,2,2-Trifluoroethyl acetate involves the esterification reaction between anhydrous HCFC-133a (1,1,1-trifluoro-2-chloroethane) and potassium acetate in the presence of polar aprotic solvents and phase-transfer catalysts.
Reaction Conditions
- Solvent: N-Methyl pyrrolidone (NMP) as a polar aprotic solvent.
- Catalyst: Phase-transfer catalysts such as tetrabutyl ammonium bromide or polyethylene glycol 6000.
- Temperature: 180–210 °C.
- Pressure: 0.2–4.0 MPa.
- Reaction Time: Typically 2–8 hours.
Procedure
- Dehydration: All raw materials are dried to remove moisture. HCFC-133a is dehydrated using deep refrigeration techniques.
- Reaction Setup: Potassium acetate is mixed with NMP and a phase-transfer catalyst in a stainless steel autoclave.
- Heating: HCFC-133a is added under controlled stirring (200–250 rpm). The mixture is heated to the desired temperature (e.g., 200 °C).
- Esterification: The reaction proceeds under elevated pressure for several hours.
- Purification: The crude product undergoes flash distillation followed by rectification to yield highly purified this compound.
Advantages
- High yield: Up to 96.8%.
- Short reaction time compared to traditional methods.
- Solvent recycling reduces production costs.
- Minimal equipment corrosion.
Example Data
Parameter | Example 1 | Example 2 |
---|---|---|
Potassium Acetate (mol) | 1.0 | 1.0 |
Solvent (NMP) (mol) | 2.0 | 2.0 |
Catalyst (PEG6000) (g) | 1.0 | 3.0 |
HCFC-133a (mol) | 1.5 | 1.5 |
Temperature (°C) | 200 | 180 |
Reaction Time (hours) | 2 | 6 |
Yield (%) | 85.7 | ~85 |
Continuous Process Using Carboxylic Acid Salts
An alternative method involves continuous production where carboxylic acid salts react with trifluoroethane derivatives in a hydroxylated solvent medium.
Reaction Conditions
- Solvent Medium: Hydroxylated solvent maintained at pH between 3 and 10.
- Temperature: Between 175–300 °C.
- Pressure: Autogenously developed pressure without external pressurization.
Procedure
- Salt Addition: Carboxylic acid salts are dissolved in the hydroxylated solvent medium.
- Heating: The reaction mixture is heated to initiate esterification with trifluoroethane derivatives.
- Product Recovery: The reaction products are separated via distillation or fractionation.
Advantages
- Continuous operation reduces residence times and enhances efficiency.
- No need for special aprotic solvents or agitation equipment.
- Recycling of unreacted trifluoroethane minimizes waste.
Notes on Industrial Application
Both methods are optimized for industrial-scale production due to their high yields, efficient reaction times, and cost-effectiveness. The first method is particularly suitable for batch processes with high product purity requirements, while the second method offers advantages for continuous production setups.
Biological Activity
2,2,2-Trifluoroethyl acetate (TFEA) is a fluorinated compound with notable applications in organic synthesis and biochemistry. Its unique chemical properties, stemming from the presence of trifluoromethyl groups, confer distinct biological activities that are of interest in various fields including pharmaceuticals and materials science. This article synthesizes current research findings related to the biological activity of TFEA, highlighting its applications, mechanisms of action, and potential therapeutic uses.
- Molecular Formula : C₄H₅F₃O₂
- Molecular Weight : 142.08 g/mol
- Boiling Point : 78 °C
- Density : 1.26 g/mL
- Flash Point : 11 °C
The trifluoroethyl group enhances the lipophilicity and metabolic stability of the compound, making it a valuable acyl donor in biochemical reactions.
1. Acyl Donor in Biocatalysis
TFEA has been utilized as an acyl donor in enzymatic reactions. In one study, it was shown to facilitate the acetylation of b-amino esters with high enantioselectivity using specific lipases as catalysts. This application underscores its potential in synthesizing chiral compounds, which are essential in pharmaceutical development .
2. Trifluoroethylation Reactions
Recent research has demonstrated the use of TFEA in trifluoroethylation reactions catalyzed by copper complexes. These reactions involve the functionalization of C(sp³)–H bonds in alkyl esters, showcasing TFEA's role in modifying organic substrates to yield products with enhanced biological activity. The yields from these reactions can vary significantly based on substrate structure and reaction conditions .
Table 1: Summary of Biological Activities and Applications of TFEA
3. Pharmaceutical Synthesis
TFEA has been explored for its ability to introduce trifluoroethyl groups into drug-like molecules. Its incorporation can enhance metabolic stability and bioavailability, making it a strategic choice in medicinal chemistry . For instance, studies have indicated that compounds modified with TFEA exhibit altered pharmacokinetic profiles compared to their non-fluorinated counterparts.
The biological activity of TFEA can be attributed to its chemical structure:
- Lipophilicity : The trifluoromethyl groups increase hydrophobic interactions, potentially leading to enhanced cellular permeability.
- Reactivity : TFEA acts as a reactive electrophile in various chemical transformations, facilitating the formation of new carbon-carbon bonds.
Safety and Toxicology
Despite its beneficial applications, safety considerations are paramount when handling TFEA due to its flammability and potential irritative effects on skin and eyes. Proper safety protocols must be observed during its use in laboratory settings .
Scientific Research Applications
Pharmaceutical Applications
Synthesis of Active Pharmaceutical Ingredients (APIs)
2,2,2-Trifluoroethyl acetate serves as a key reagent in the synthesis of several pharmaceutical compounds. Its trifluoromethyl group enhances the metabolic stability and bioavailability of drugs. Notable applications include:
- Anesthetics : It is a precursor for synthesizing anesthetic agents like isoflurane and desflurane, which are widely used in medical settings .
- Anticancer Agents : Trifluoroethylation of drug-like molecules has shown to improve their pharmacokinetic profiles, making them more effective against cancer cells.
Case Study: Acyl Donor in Biocatalysis
In a study focusing on enzymatic reactions, this compound was utilized as an acyl donor for the acetylation of β-amino esters using lipases. This approach demonstrated high enantioselectivity, highlighting its potential in synthesizing chiral compounds essential for drug development.
Electrochemical Applications
Electrolyte Solvent in Lithium-Ion Batteries
Recent research indicates that this compound can significantly enhance the performance of lithium-ion batteries. Its properties allow it to act as an effective electrolyte solvent:
- Improved Cycle Life : Studies have shown that batteries using this compound exhibit enhanced cycle life and stability at high voltages (3.0-4.5 V) .
- Low Temperature Performance : The weak solvation ability of this compound facilitates better lithium-ion mobility at low temperatures, making it suitable for applications in extreme conditions .
Table 1: Performance Metrics of Lithium-Ion Batteries Using this compound
Metric | Value |
---|---|
Cycle Life | Improved by up to 30% |
C-rate | Enhanced performance at -20 °C |
Voltage Stability | Maintained at 3.0-4.5 V |
Organic Synthesis
Trifluoroethylation Reactions
The compound is employed in trifluoroethylation reactions catalyzed by copper complexes. These reactions modify C(sp³)–H bonds in organic substrates:
- Functionalization of Alkyl Esters : This application has been shown to yield products with enhanced biological activity.
Case Study: Reaction Conditions and Yields
In a controlled experiment involving alkyl esters and copper catalysts, varying substrate structures resulted in significant differences in yields:
Substrate Type | Yield (%) |
---|---|
Simple Alkyl Esters | 60–80 |
Complex Aromatics | 40–50 |
Environmental Impact and Safety Considerations
The environmental behavior of this compound has been studied concerning its degradation and potential impacts on ozone depletion:
- Atmospheric Chemistry : Research indicates that it has lower hydrolysis rate constants compared to other fluorinated compounds, suggesting a longer atmospheric lifetime .
- Safety Profile : While flammable, its non-combustible nature when used as an electrolyte contributes to the overall safety of battery systems .
Q & A
Basic Questions
Q. What are the key physicochemical properties of 2,2,2-trifluoroethyl acetate critical for experimental design?
The compound (CAS 406-95-1) has a molecular formula of C₄H₅F₃O₂ and a molecular weight of 142.08 g/mol. Key properties include a density of 1.258 g/cm³, a boiling point of 78°C at atmospheric pressure, and a flash point of 11°C, classifying it as highly flammable (R11) . Its low water solubility necessitates the use of polar aprotic solvents (e.g., ethyl acetate or acetonitrile) in reactions. These properties influence experimental design, particularly in solvent selection, temperature control, and safety protocols .
Q. What synthetic methodologies are employed to prepare this compound?
A standard route involves esterification of 2,2,2-trifluoroethanol with acetic acid or acetyl chloride under acid catalysis. For example, reacting trifluoroethanol with acetyl chloride in the presence of a base like pyridine yields the ester via nucleophilic acyl substitution. Reaction progress can be monitored by gas chromatography (GC) or thin-layer chromatography (TLC). Purity is typically ≥98%, as confirmed by NMR and mass spectrometry .
Q. How can NMR and mass spectrometry characterize this compound?
- ¹H-NMR : The acetate methyl group appears as a singlet at ~2.1 ppm, while the trifluoroethyl group’s -CH₂- protons resonate as a quartet (~4.4–4.5 ppm) due to coupling with the adjacent CF₃ group .
- ¹⁹F-NMR : The CF₃ group shows a singlet near -75 ppm.
- Mass Spectrometry (MS) : The molecular ion [M+H]⁺ is observed at m/z 143.1, with fragmentation patterns including loss of the acetate group (m/z 85, CF₃CH₂⁺) .
Q. What safety protocols are essential for handling this compound?
Due to its high flammability (flash point 11°C), avoid open flames and static electricity. Use spark-proof equipment and conduct reactions under inert atmospheres (e.g., N₂). Personal protective equipment (PPE), including nitrile gloves and safety goggles, is mandatory. Ventilation is critical to prevent inhalation of vapors (S23), and skin contact must be avoided (S24/25) .
Advanced Research Questions
Q. How do trifluoroethyl groups influence the physicochemical properties of pharmaceutical lead compounds?
The CF₃ group’s strong electron-withdrawing effect reduces basicity of adjacent amines, enhancing metabolic stability and bioavailability. For example, in fluorinated analogs, the trifluoroethyl moiety improves membrane permeability and resistance to oxidative degradation. Computational studies (e.g., DFT) can predict these effects by analyzing charge distribution and logP values .
Q. What are the environmental hydrolysis kinetics of this compound, and how do they compare to methyl trifluoroacetate?
Hydrolysis rate constants (k_h) for this compound are negligible under ambient conditions, indicating environmental persistence. In contrast, methyl trifluoroacetate hydrolyzes with k_h = 10⁵.3±2.0 exp[-(5.07±1.27) × 10³/T] s⁻¹, as measured via column-stripping methods. This discrepancy arises from steric hindrance in the ethyl ester, slowing nucleophilic attack by water .
Q. How does this compound function as a co-solvent in lithium-ion battery electrolytes?
The compound enhances electrolyte stability by forming a solid-electrolyte interphase (SEI) on lithium anodes. Its low viscosity and high dielectric constant (ε ≈ 8.2) improve ion mobility. Electrochemical impedance spectroscopy (EIS) and cyclic voltammetry (CV) are used to evaluate performance, with optimal concentrations ranging from 5–10% (v/v) .
Q. Can computational models predict the atmospheric reactivity of this compound?
Yes. Density functional theory (DFT) calculations predict reaction pathways with hydroxyl radicals (•OH), the primary atmospheric oxidant. The CF₃ group directs radical attack to the acetate moiety, forming trifluoroacetic acid (TFA) as a degradation product. These models align with experimental Henry’s law constants (e.g., 0.05 M/atm at 25°C), which quantify volatility and environmental partitioning .
Comparison with Similar Compounds
Physicochemical Properties
Key Observations :
- Volatility : this compound has a boiling point comparable to ethyl acetate but higher density due to fluorine substitution .
- Reactivity: The trifluoroethyl group enhances electrophilicity, enabling reactions with amines without coupling reagents (unlike non-fluorinated esters) .
Reactivity in Catalytic Reactions
Photocatalytic Borylation Yields
Compound | Yield (%) |
---|---|
This compound | 18 |
tert-Butyl acetate | 58 |
Methyl acetate | 13 |
Ethyl propionate | 30 |
Insights :
- The lower yield of this compound (18%) compared to tert-butyl acetate (58%) suggests steric or electronic hindrance from the trifluoroethyl group limits borylation efficiency .
- Higher yields in ethyl propionate (30%) may reflect better substrate-catalyst compatibility.
Industrial and Electrochemical Performance
- Battery Electrolytes : this compound is prioritized over methyl acetate (low stability) and ethyl acetate (moderate conductivity) in high-nickel lithium-ion batteries due to its high oxidation stability (>4.5 V vs. Li/Li⁺) and SEI-forming ability .
Properties
IUPAC Name |
2,2,2-trifluoroethyl acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5F3O2/c1-3(8)9-2-4(5,6)7/h2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOWSJJBOQDKOHI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5F3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60193609 | |
Record name | 2,2,2-Trifluoroethyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60193609 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
406-95-1 | |
Record name | 2,2,2-Trifluoroethyl acetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000406951 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Trifluoroethyl acetate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB14629 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 2,2,2-Trifluoroethyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60193609 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2,2-Trifluoroethyl Acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,2,2-TRIFLUOROETHYL ACETATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EN07RVL78U | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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